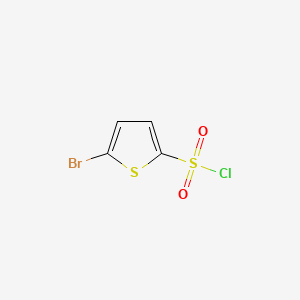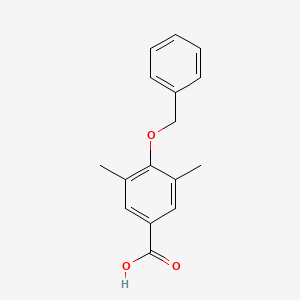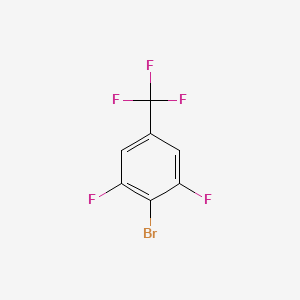
2-Bromo-1,1,1-trifluoropropane
Vue d'ensemble
Description
2-Bromo-1,1,1-trifluoropropane (BTP) is a chemical compound that has been utilized in various synthetic applications due to its unique trifluoromethylated alkyl bromide structure. It serves as a radical acceptor and a versatile building block for the synthesis of a wide range of compounds, including secondary trifluoromethylated alkyl bromides, difluoromethylidene-tetrahydroquinolines, and trifluoropropionate esters .
Synthesis Analysis
The synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor has been reported, with the process demonstrating broad functional group tolerance and good to excellent yields. This method involves redox-active esters as radical precursors and has practical applications in modifying biologically active molecules . Additionally, BTP has been employed in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines through a process that combines two photoredox cycles with a single photocatalyst . Furthermore, BTP has been used as a starting material for the synthesis of ethyl 3,3,3-trifluoropropionate, showcasing an alkoxide-induced tandem reaction mechanism .
Molecular Structure Analysis
The molecular structure of BTP and its derivatives allows for various chemical transformations. For instance, the presence of the trifluoromethyl group imparts unique electronic properties that facilitate its use in radical reactions and photocatalytic processes . The bromine atom in BTP serves as a good leaving group, enabling subsequent nucleophilic substitutions or radical reactions.
Chemical Reactions Analysis
BTP and its related compounds undergo a variety of chemical reactions. Photodissociation studies of related bromo-trifluoromethyl compounds have shown that the C-Br bond dissociation occurs on a repulsive surface, leading to the formation of Br atoms. These studies provide insights into the dynamics of bond rupture and the role of non-adiabatic curve crossing in these processes . Additionally, electrochemical carboxylation of related compounds has been used to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which are precursors to β,β,β-trifluorinated non-steroidal anti-inflammatory drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of BTP and its derivatives are influenced by the trifluoromethyl group and the bromine atom. The trifluoromethyl group is known for its electron-withdrawing nature, which affects the reactivity and stability of the molecule. The photodissociation dynamics of related compounds have revealed specific details about the translational energy distributions and recoil anisotropy parameters, which are indicative of the molecular behavior upon photoexcitation . The electrochemical behavior of brominated compounds in the presence of adsorbed alkaloids has also been studied, showing interactions that facilitate carbon-halogen bond cleavage .
Applications De Recherche Scientifique
Synthèse de blocs de construction fluorés
2-Bromo-1,1,1-trifluoropropane : sert de précurseur à la synthèse de divers composés organiques fluorés. Sa réactivité permet d'introduire des groupes trifluorométhyles dans les molécules, ce qui est particulièrement précieux en chimie médicinale pour le développement de produits pharmaceutiques présentant une stabilité métabolique et une biodisponibilité accrues .
Réactions d'échange d'halogènes
Ce composé est utilisé dans des réactions d'échange d'halogènes (halogénation), où l'atome de brome est remplacé par un autre halogène, tel que le chlore ou l'iode. Cette transformation est cruciale dans la préparation de composés pour la science des matériaux et la synthèse d'agrochimiques .
Catalyse par transfert de phase
En catalyse par transfert de phase, This compound peut agir comme intermédiaire. Il facilite le transfert d'un réactif d'une phase à une autre, où la réaction se produit plus efficacement. Cette application est importante dans les procédés industriels impliquant deux phases non miscibles .
Réactions de substitution nucléophile
Le composé est impliqué dans des réactions de substitution nucléophile (S_N2), où l'atome de brome est un bon groupe partant. Cette propriété est exploitée en synthèse organique pour introduire divers nucléophiles dans le squelette trifluorométhylé, conduisant à un large éventail de produits organiques fonctionnalisés .
Chimie radicalaire
This compound : est un candidat approprié pour les réactions radicalaires. La présence de l'atome de brome permet des processus d'amorçage radicalaire, qui sont essentiels pour créer des structures moléculaires complexes trouvées dans les produits naturels et les polymères .
Synthèse d'agents anesthésiques
En raison de sa similitude structurale avec l'halothane (2-Bromo-2-chloro-1,1,1-trifluoroéthane), ce composé a des applications potentielles dans la synthèse de nouveaux agents anesthésiques. Les chercheurs peuvent modifier sa structure pour développer de nouveaux anesthésiques présentant des profils de sécurité améliorés .
Systèmes de solvants
Les propriétés uniques de This compound en font un candidat pour des systèmes de solvants spécialisés. Sa capacité à dissoudre à la fois des composés organiques et inorganiques est précieuse en chimie analytique pour la préparation d'échantillons et les processus de purification .
Études de traceurs environnementaux
Les composés trifluorométhylés comme This compound sont utilisés comme traceurs environnementaux. Ils aident à suivre le mouvement des polluants dans l'atmosphère et à évaluer l'impact environnemental de divers processus chimiques .
Propriétés
IUPAC Name |
2-bromo-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFIVNWCJZUQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382013 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
421-46-5 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?
A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of this compound provides insights into:
- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []
Q2: How is this compound used in the synthesis of (trifluoromethyl)oxirane?
A2: this compound serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















